molecular formula C22H25N3O4 B12816564 6-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone CAS No. 82608-09-1

6-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone

Cat. No.: B12816564
CAS No.: 82608-09-1
M. Wt: 395.5 g/mol
InChI Key: SCBSKCDYMPWFHI-UHFFFAOYSA-N
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Description

6-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone is a complex organic compound known for its diverse applications in scientific research. This compound features a benzoxazolinone core, which is a bicyclic structure containing both benzene and oxazoline rings. The presence of a piperazine ring and a methoxyphenyl group further enhances its chemical versatility and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)propionyl)-3-methylbenzoxazolinone typically involves multiple steps:

    Formation of the Benzoxazolinone Core: The initial step often involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative to form the benzoxazolinone ring.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is usually introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.

    Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production

Properties

CAS No.

82608-09-1

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]propanoyl]-3-methyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C22H25N3O4/c1-15(21(26)16-8-9-17-20(14-16)29-22(27)23(17)2)24-10-12-25(13-11-24)18-6-4-5-7-19(18)28-3/h4-9,14-15H,10-13H2,1-3H3

InChI Key

SCBSKCDYMPWFHI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)N(C(=O)O2)C)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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